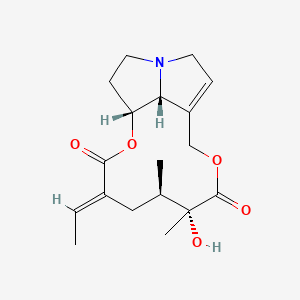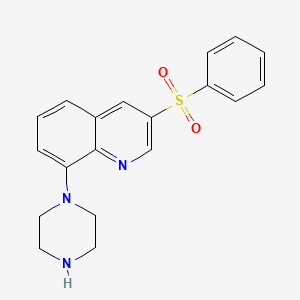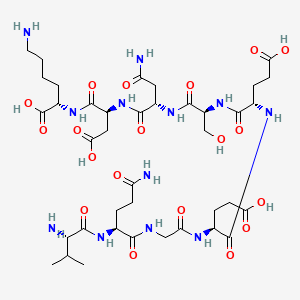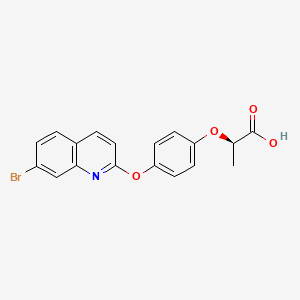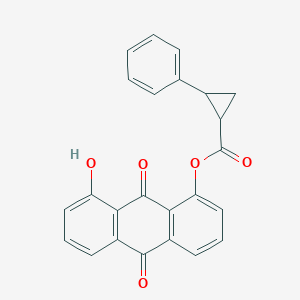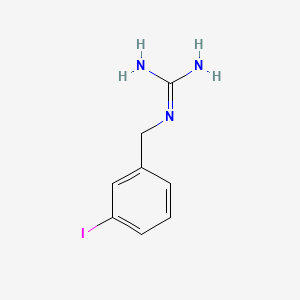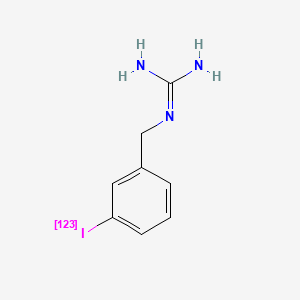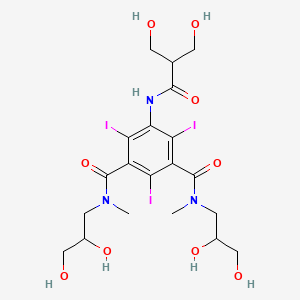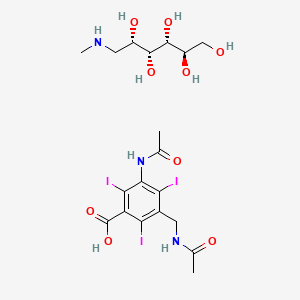
イオパミドール
概要
説明
Iopamidol is a nonionic, low-osmolar iodinated contrast agent developed by Bracco Diagnostics. It is widely used in medical imaging, particularly for angiography throughout the cardiovascular system. Iopamidol is available in various concentrations, ranging from 200 to 370 mgI/mL .
科学的研究の応用
Iopamidol has a wide range of scientific research applications:
作用機序
Iopamidol functions as a radiographic contrast agent by opacifying vessels and anatomical structures in the path of the flow of the contrast media. This opacification enhances the visibility of these structures during imaging procedures. The compound’s nonionic and low-osmolar properties contribute to its effectiveness and safety profile .
Similar Compounds:
- Iohexol
- Iomeprol
- Iopromide
Comparison: Iopamidol is unique due to its nonionic and low-osmolar properties, which reduce the risk of adverse reactions compared to high-osmolar iodinated contrast agents. Studies have shown that iohexol and iomeprol are more effectively biotransformed in comparison to Iopamidol, highlighting its stability and persistence in biological systems .
Safety and Hazards
Iopamidol may cause serious side effects. It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
There is a need for further work on the topic of iopamidol, particularly in relation to its effects on renal function in patients infected with the SARS-CoV-2 virus . The development of iopamidol as a responsive MRI-chemical exchange saturation transfer contrast agent for pH mapping of kidneys is another area of future research .
生化学分析
Biochemical Properties
Iopamidol plays a crucial role in biochemical reactions due to its iodine content, which is responsible for its radiopaque properties. It interacts with various biomolecules, including enzymes and proteins, primarily through non-covalent interactions. These interactions are essential for its function as a contrast agent, as they facilitate the distribution and retention of Iopamidol in specific tissues. For instance, Iopamidol has been shown to interact with albumin, a major plasma protein, which aids in its transport and distribution within the body .
Cellular Effects
Iopamidol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Iopamidol can induce oxidative stress in certain cell types, leading to the activation of stress response pathways. This oxidative stress can result in changes in gene expression, particularly those genes involved in antioxidant defense mechanisms. Additionally, Iopamidol has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The mechanism of action of Iopamidol at the molecular level involves its interaction with biomolecules, such as proteins and enzymes. Iopamidol binds to these biomolecules through non-covalent interactions, which can lead to changes in their conformation and activity. For example, Iopamidol has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, thereby affecting metabolic flux. Furthermore, Iopamidol can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iopamidol have been observed to change over time. Iopamidol is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term studies have shown that Iopamidol can have persistent effects on cellular function, including sustained oxidative stress and alterations in gene expression. These effects are particularly evident in in vitro studies, where cells are continuously exposed to Iopamidol .
Dosage Effects in Animal Models
The effects of Iopamidol vary with different dosages in animal models. At low doses, Iopamidol is generally well-tolerated and does not cause significant adverse effects. At higher doses, Iopamidol can induce toxicity, including nephrotoxicity and hepatotoxicity. These toxic effects are dose-dependent and are associated with increased oxidative stress and inflammation in the affected tissues. Threshold effects have also been observed, where certain doses of Iopamidol are required to elicit specific biological responses .
Metabolic Pathways
Iopamidol is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized in the liver by enzymes such as cytochrome P450, which facilitate its conversion into more water-soluble metabolites. These metabolites are then excreted through the kidneys. Iopamidol can also affect metabolic flux by inhibiting the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Iopamidol is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Albumin, a major plasma protein, plays a significant role in the transport of Iopamidol within the bloodstream. Additionally, Iopamidol can interact with cell membrane transporters, which facilitate its uptake and distribution within specific tissues. These interactions are crucial for the localization and accumulation of Iopamidol in target areas, such as the kidneys and liver .
Subcellular Localization
The subcellular localization of Iopamidol is influenced by its interactions with targeting signals and post-translational modifications. Iopamidol can be directed to specific cellular compartments, such as the nucleus or mitochondria, through these interactions. This localization is essential for its activity and function, as it allows Iopamidol to exert its effects on specific cellular processes. For example, Iopamidol has been shown to accumulate in the mitochondria, where it can induce oxidative stress and affect mitochondrial function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Iopamidol involves multiple steps. One common method includes the reaction of a compound with an acylating agent such as (S)-2-(acetyloxy)propanoyl chloride in a reaction medium. This is followed by hydrolysis with an aqueous solution at a pH ranging from 0 to 7, using water or a diluted alkaline solution like sodium hydroxide or potassium hydroxide. The intermediate is then subjected to alkaline hydrolysis to restore the (S)-2-(hydroxy)propanoyl group, resulting in Iopamidol .
Industrial Production Methods: Industrial production of Iopamidol typically involves a one-pot synthesis without intermediate isolation. This method is advantageous as it reduces the need for solvent recovery and recycling, thereby increasing yield and cost-effectiveness .
化学反応の分析
Types of Reactions: Iopamidol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be transformed by iron/sulfite systems, involving multiple reactive species such as Fe(IV), SO4•−, and SO5•− .
Common Reagents and Conditions: Common reagents used in the reactions of Iopamidol include sulfuric acid, sodium hydroxide, and potassium hydroxide. Reaction conditions often involve specific pH levels and temperatures to facilitate the desired transformations .
Major Products: The major products formed from these reactions include various iodinated derivatives and intermediates that are crucial for its application as a contrast agent .
特性
IUPAC Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZXYNRDCRIARQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023158 | |
| Record name | Iopamidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in water, Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol | |
| Record name | Iopamidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
To test the hypothesis that iodinated contrast media may induce an elevation in serum potassium level, /contrast media was administered to rabbits and tested in-vitro according to four protocols./ Protocol A: After intravenous infusion of contrast media into six rabbits, alterations of potassium ion concentrations were measured. Protocol B: Fresh rabbit blood was mixed in vitro with contrast media, and the fluctuations in potassium were monitored over a 30-minute period. Protocol C: Similar to protocol B, except that blood from humans with no reaction to contrast media was used. For protocol A, blood potassium levels increased above baseline levels. The elevations were statistically significant (P < .05). For protocol B, diatrizoate and ioxaglate caused a gradual increase in blood potassium levels, but iopamidol did not. In protocol C, all three contrast media caused statistically significant elevation in potassium levels. The release of potassium was statistically significant at 5 minutes (P < .05 for diatrizoate and ioxaglate, and P < .01 for iopamidol). The mean release rates (+/- standard deviation) by means of linear regression analysis were 0.0190 mmol/min +/- 0.0112 with diatrizoate, 0.0159 mmol/min +/- 0.0057 with iopamidol, and 0.0088 mmol/min +/- 0.0033 with ioxaglate. Iodinated contrast media increase blood potassium levels causing release of potassium into intravascular spaces. This potassium release may play some role in contrast medium-induced adverse reactions., The synthesis of prostaglandins and other metabolic products of arachidonic acid (AA) was investigated in isolated perfused lungs of hamsters during the infusion of various concentrations of meglumine diatrizoate and iopamidol. Forty nmol of (14)C-AA was infused into the pulmonary circulation with radiographic contrast media (RCM), and prostaglandins, thromboxanes, and metabolites of lipoxygenases were analyzed from the nonrecirculating perfusion effluent. Arachidonate infusion increased the perfusion pressure. This pressor response was decreased by iopamidol ... The amount of radioactivity was decreased in the perfusion effluent and increased in lung lipids by iopamidol. ... Almost all arachidonate metabolites were decreased significantly by iopamidol when compared with hypertonic saline ... | |
| Record name | Iopamidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS RN |
60166-93-0, 66108-95-0 | |
| Record name | Iopamidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60166-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iopamidol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iopamidol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08947 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | iohexol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iopamidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IOPAMIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR13W81H44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iopamidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes at about 300 °C without melting | |
| Record name | Iopamidol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



